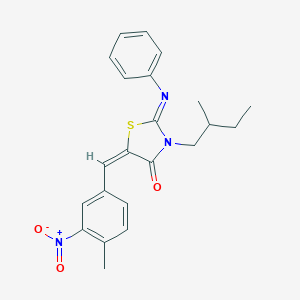![molecular formula C28H21F2N3O3 B297681 N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide](/img/structure/B297681.png)
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide, also known as FPQA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. FPQA is a member of the quinazolinone family and has been studied for its ability to inhibit certain enzymes and receptors in the human body. In
Mecanismo De Acción
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide inhibits the activity of CDK2 and EGFR by binding to their active sites. CDK2 is a protein kinase that regulates the cell cycle and is overexpressed in many types of cancer. By inhibiting CDK2, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can prevent cancer cells from dividing and proliferating. EGFR is a receptor that is overexpressed in many types of cancer and is involved in the growth and survival of cancer cells. By inhibiting EGFR, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can prevent cancer cells from growing and spreading.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide inhibits the activity of CDK2 and EGFR, as previously mentioned. Physiologically, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments is its specificity for CDK2 and EGFR. By targeting these specific enzymes and receptors, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can provide more targeted and effective treatment for cancer. However, one limitation of using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments is its potential toxicity. N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to have cytotoxic effects on normal cells in addition to cancer cells. Therefore, careful dosing and monitoring are necessary when using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide. One direction is to investigate its potential as an anti-cancer agent in combination with other drugs or therapies. Another direction is to study its potential applications in other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide to minimize toxicity while maximizing efficacy.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide involves a multi-step process that requires the use of various chemical reagents and solvents. The first step involves the reaction of 4-fluoroaniline with 2,3-dichlorophenol in the presence of potassium carbonate and copper powder to yield 4-(2,3-dichlorophenoxy)aniline. This intermediate product is then reacted with 4-fluorobenzaldehyde to form 4-(2,3-dichlorophenoxy)-N-(4-fluorophenyl)benzamide. The final step involves the reaction of this intermediate product with chloroacetyl chloride and triethylamine to yield N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been studied for its potential applications in medical research. It has been shown to inhibit the activity of certain enzymes and receptors in the human body, including but not limited to, cyclin-dependent kinase 2 (CDK2) and the epidermal growth factor receptor (EGFR). These enzymes and receptors are known to play a role in the development and progression of various diseases, including cancer. Therefore, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been investigated as a potential anti-cancer agent.
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide |
|---|---|
Fórmula molecular |
C28H21F2N3O3 |
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide |
InChI |
InChI=1S/C28H21F2N3O3/c29-19-8-12-21(13-9-19)31-26(34)17-36-23-5-3-4-18(16-23)27-32-25-7-2-1-6-24(25)28(35)33(27)22-14-10-20(30)11-15-22/h1-16,27,32H,17H2,(H,31,34) |
Clave InChI |
PLBXCOFPEMLMLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297610.png)

![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B297614.png)
![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297616.png)
![2-(4-chlorophenoxy)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297617.png)
![2-(4-chlorophenoxy)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297618.png)
![N-(2-{2-[3-methoxy-2-(pentyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B297620.png)